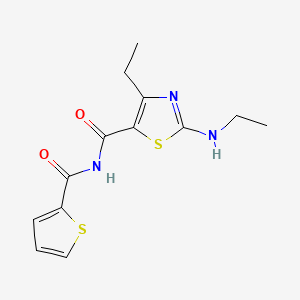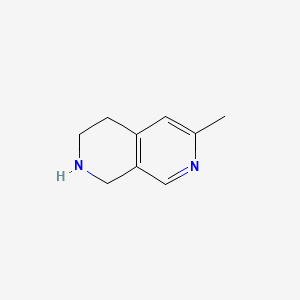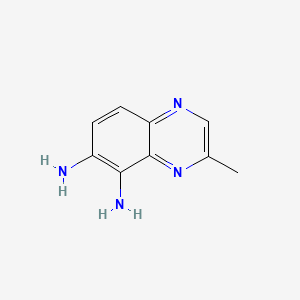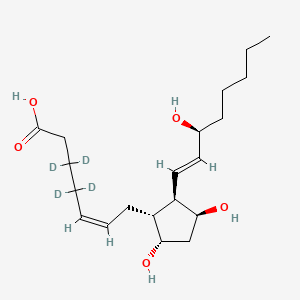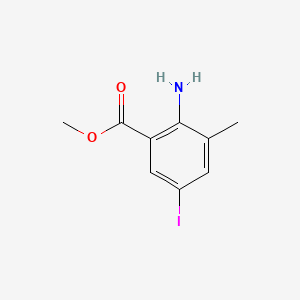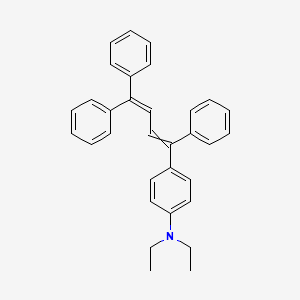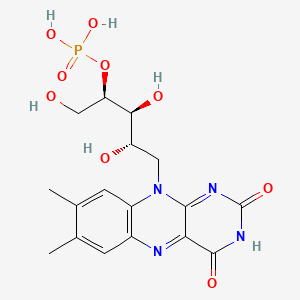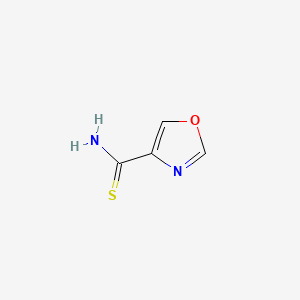
2-Arachidonoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Arachidonoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 20:4 in which the acyl group is specified as arachidonoyl and is located at position 2 . It is a significant compound in the field of biochemistry and pharmacology due to its role as a human metabolite and its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the treatment of lysophosphatidylcholine with arachidonic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine . The reaction is typically carried out in chloroform (ethanol-free) at 24°C for about 10 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories using the synthetic route mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-Arachidonoyl-sn-glycero-3-phosphocholine undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the arachidonoyl group is transferred to other molecules.
Common Reagents and Conditions
Substitution: Catalysts such as 4-dimethylaminopyridine are used to facilitate the transfer of the arachidonoyl group.
Major Products
Scientific Research Applications
2-Arachidonoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Mechanism of Action
2-Arachidonoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role as a component of cell membranes. It can be oxidized to form bioactive oxidized phospholipids, which activate endothelial cells and promote the binding of monocytes . This activation involves the β1 integrin pathway and subsequent deposition of fibronectin on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 2-Arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine
- 1-Hexadecanoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness
2-Arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific structure, where the arachidonoyl group is located at position 2. This positioning influences its biological activity and its role in lipid metabolism and cell signaling .
Properties
CAS No. |
67341-29-1 |
|---|---|
Molecular Formula |
C28H50NO7P |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)36-27(25-30)26-35-37(32,33)34-24-23-29(2,3)4/h9-10,12-13,15-16,18-19,27,30H,5-8,11,14,17,20-26H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 |
InChI Key |
IGJKYDBBINVMLH-JXRLJXCWSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
(R)-3-Hydroxy-2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy)propyl (2-(Trimethylammonio)ethyl) Phosphate; (7R,13Z,16Z,19Z,22Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium 4-Oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


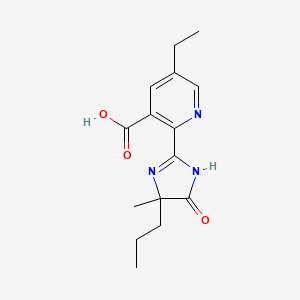
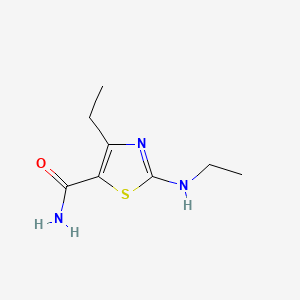
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

